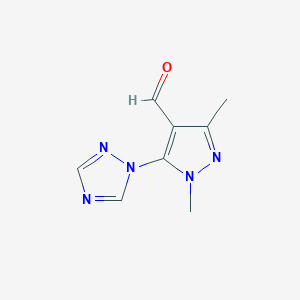
1,7-Naphthyridine-6-carboxylic acid, 5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthyridine-6-carboxylic acid, 5-bromo- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions. This specific compound has a bromine atom at the 5-position and a carboxylic acid group at the 6-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- typically involves the bromination of 1,7-naphthyridine-6-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the naphthyridine ring using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The bromination reaction can be optimized by adjusting the flow rates, concentrations, and temperature to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthyridine-6-carboxylic acid, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.
Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1,7-Naphthyridine-6-carboxylic acid derivatives with different substituents at the 5-position.
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.
Aplicaciones Científicas De Investigación
1,7-Naphthyridine-6-carboxylic acid, 5-bromo- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules like DNA and proteins, providing insights into its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Contains nitrogen atoms at the 1 and 5 positions, exhibiting different reactivity and biological activities.
1,6-Naphthyridine: Contains nitrogen atoms at the 1 and 6 positions, known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Contains nitrogen atoms at the 1 and 8 positions, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1,7-Naphthyridine-6-carboxylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
1049130-81-5 |
|---|---|
Fórmula molecular |
C9H5BrN2O2 |
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
5-bromo-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5-2-1-3-11-6(5)4-12-8(7)9(13)14/h1-4H,(H,13,14) |
Clave InChI |
AZFSWKRGHNGTNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NC=C2N=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119495.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide](/img/structure/B12119500.png)
![butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119503.png)
![(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
![15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119521.png)

![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-](/img/structure/B12119536.png)

![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)


